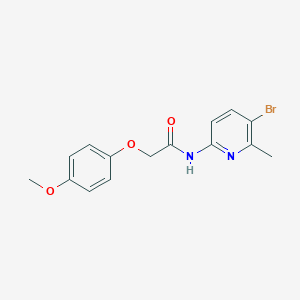![molecular formula C25H33N3O3 B250782 4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B250782.png)
4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is a chemical compound used in scientific research. It is a small molecule inhibitor of several protein kinases, making it a useful tool for studying cellular signaling pathways.
作用機序
The mechanism of action of 4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide involves the inhibition of several protein kinases. Specifically, it binds to the ATP-binding site of these kinases, preventing them from phosphorylating their downstream targets. This leads to a disruption of cellular signaling pathways and ultimately a decrease in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific protein kinases that it inhibits. However, in general, it has been shown to decrease cell growth and survival in a variety of cell types, including cancer cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide in lab experiments is its potency as a kinase inhibitor. It is able to inhibit several kinases at low concentrations, making it a useful tool for studying cellular signaling pathways. However, one limitation is its specificity. It may inhibit other kinases in addition to its intended targets, leading to off-target effects.
将来の方向性
There are several future directions for research involving 4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide. One direction is to investigate its potential as a therapeutic agent for cancer. It has already been shown to decrease cell growth and survival in cancer cells, and further studies could determine its efficacy in animal models and human clinical trials. Another direction is to investigate its potential as a tool for studying other cellular signaling pathways beyond the ones it currently targets. Finally, further studies could be done to improve its specificity and reduce off-target effects.
合成法
The synthesis of 4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide involves several steps. The starting material is 4-isobutoxyaniline, which is reacted with 4-isobutyryl chloride to form 4-isobutyryloxyaniline. This intermediate is then reacted with 2-(4-chlorophenyl)ethanamine to form the final product. The synthesis method is well-established and has been reported in several scientific publications.
科学的研究の応用
4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is a potent inhibitor of several protein kinases, including Akt, p70S6K, and mTOR. These kinases are involved in a variety of cellular signaling pathways, including cell growth, proliferation, and survival. Therefore, this compound has been used extensively in scientific research to study the role of these kinases in various cellular processes. For example, it has been used to investigate the role of Akt in cancer cell growth and survival.
特性
分子式 |
C25H33N3O3 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C25H33N3O3/c1-18(2)17-31-21-11-9-20(10-12-21)24(29)26-22-7-5-6-8-23(22)27-13-15-28(16-14-27)25(30)19(3)4/h5-12,18-19H,13-17H2,1-4H3,(H,26,29) |
InChIキー |
KCTRGKSNYRGBMV-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C |
正規SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250699.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B250701.png)
![2-methoxy-3-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250703.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B250705.png)
![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250707.png)
![5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250708.png)
![5-bromo-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250710.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250714.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)



